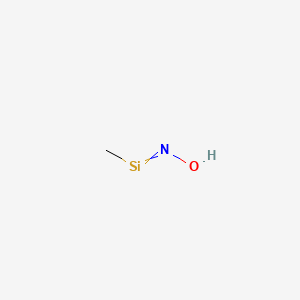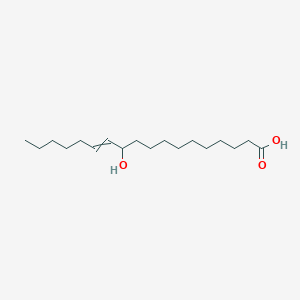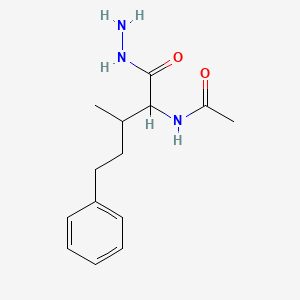
1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with naphthalen-2-ylmethyl and pyridin-3-ylmethyl groups
Vorbereitungsmethoden
The synthesis of 1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution Reactions: The naphthalen-2-ylmethyl and pyridin-3-ylmethyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction may produce naphthalen-2-yl alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: Its unique structural properties make it a candidate for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine can be compared with other similar compounds, such as:
1-(Naphthalen-2-ylmethyl)piperazine: Lacks the pyridin-3-ylmethyl group, which may result in different chemical and biological properties.
4-(Pyridin-3-ylmethyl)piperazine: Lacks the naphthalen-2-ylmethyl group, which may affect its overall stability and reactivity.
1-(Naphthalen-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine: The position of the pyridinyl group is different, which can influence its binding affinity and selectivity towards molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Eigenschaften
CAS-Nummer |
5881-72-1 |
|---|---|
Molekularformel |
C21H23N3 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-(naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C21H23N3/c1-2-6-21-14-18(7-8-20(21)5-1)16-23-10-12-24(13-11-23)17-19-4-3-9-22-15-19/h1-9,14-15H,10-13,16-17H2 |
InChI-Schlüssel |
CASAHDOBHBVBJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)CC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide](/img/structure/B14174930.png)
![2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14174945.png)
![1-{2-[(2-Ethenylphenyl)methoxy]phenyl}decahydronaphthalene](/img/structure/B14174949.png)

![3-(1H-Imidazol-1-yl)-6-[4-(3-nitrophenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174958.png)
![9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B14174961.png)

![3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14174984.png)

![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)

![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)

![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
